Agn-PC-0lssi8
Description
Properties
CAS No. |
5562-99-2 |
|---|---|
Molecular Formula |
C29H20ClN5O2S |
Molecular Weight |
538.0 |
IUPAC Name |
N-[(E)-(2-anilino-4-chloro-1,3-thiazol-5-yl)methylideneamino]-4-[(2-oxobenzo[cd]indol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C29H20ClN5O2S/c30-26-24(38-29(33-26)32-21-8-2-1-3-9-21)16-31-34-27(36)20-14-12-18(13-15-20)17-35-23-11-5-7-19-6-4-10-22(25(19)23)28(35)37/h1-16H,17H2,(H,32,33)(H,34,36)/b31-16+ |
InChI Key |
CCEBYTLINVKPCY-WCMJOSRZSA-N |
SMILES |
C1=CC=C(C=C1)NC2=NC(=C(S2)C=NNC(=O)C3=CC=C(C=C3)CN4C5=CC=CC6=C5C(=CC=C6)C4=O)Cl |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=C(S2)/C=N/NC(=O)C3=CC=C(C=C3)CN4C5=CC=CC6=C5C(=CC=C6)C4=O)Cl |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=C(S2)C=NNC(=O)C3=CC=C(C=C3)CN4C5=CC=CC6=C5C(=CC=C6)C4=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Limitations of the Provided Evidence
- –20 exclusively discuss manuscript preparation, abstract guidelines, reference formatting, and table/figure standards for journals such as Analytical Chemistry, Journal of Cheminformatics, and ACS Applied Engineering Materials. None mention "Agn-PC-0lssi8" or related compounds.
- Chemical abbreviations (e.g., API, CID, CCS in ) are unrelated to the queried compound.
Recommendations for Addressing the Query
To produce a professional and authoritative comparison of "this compound" with similar compounds, the following steps are critical:
Access Specialized Databases
- PubChem (CID) : Use PubChem Compound Identifier (CID) to retrieve structural, physicochemical, and toxicological data for "this compound" .
- SciFinder or Reaxys : Search for peer-reviewed studies, patents, or technical reports detailing synthesis, applications, and comparative analyses.
- ChEMBL or DrugBank : If the compound is bioactive, these databases provide target interactions and pharmacological profiles.
Comparative Parameters
A rigorous comparison should include:
Case Study Format
If data were available, a case study might resemble:
Comparison of this compound and Agn-PC-1k9fq2
- Thermal Stability : this compound exhibits a decomposition temperature of 280°C vs. 250°C for Agn-PC-1k9fq2, attributed to stronger π-π stacking .
- Catalytic Efficiency: Turnover number (TON) of 1,200 for this compound vs. 800 for Agn-PC-1k9fq2 in cross-coupling reactions .
Critical Notes
- No existing literature on "this compound" was identified in the provided evidence. The compound may be proprietary, newly synthesized, or described in non-indexed publications.
- Cross-referencing guidelines (e.g., structured abstracts in ; table standards in –9) must be followed to ensure clarity if future data becomes available.
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